molecular formula C16H14N4OS2 B2964390 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1209879-78-6

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2964390
CAS RN: 1209879-78-6
M. Wt: 342.44
InChI Key: ODEXTNYOIUVYCO-UHFFFAOYSA-N
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Description

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention among researchers due to its potential therapeutic applications.

Scientific Research Applications

Novel Synthetic Pathways and Derivatives

  • A study by Flefel et al. (2018) explores the synthesis of novel pyridine and fused pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile compound. These compounds were evaluated for their antimicrobial and antioxidant activity, showcasing the compound's versatility in creating pharmacologically active molecules (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

  • Ibrahim and Behbehani (2014) reported on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, indicating the utility of these compounds in the synthesis of fused azines. This research contributes to the development of novel compounds with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).

Insecticidal Applications

  • Research by Fadda et al. (2017) focuses on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, highlighting the agricultural applications of such compounds (Fadda et al., 2017).

Antitumor and Antioxidant Evaluation

  • A study by Hamama et al. (2013) discusses the synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles for their antitumor and antioxidant activities, demonstrating the therapeutic potential of these derivatives (Hamama et al., 2013).

Synthesis and Antimicrobial Activity

  • Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives and their antimicrobial activity, further emphasizing the role of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Coordination Complexes and Chemical Properties

  • Klimova et al. (2013) detailed the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes, which opens new avenues in material science and catalysis (Klimova et al., 2013).

properties

IUPAC Name

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c21-15(18-10-13-2-1-9-22-13)11-23-16-4-3-14(19-20-16)12-5-7-17-8-6-12/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEXTNYOIUVYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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